molecular formula C11H19NO4 B030995 (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde CAS No. 102308-32-7

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

Cat. No.: B030995
CAS No.: 102308-32-7
M. Wt: 229.27 g/mol
InChI Key: PNJXYVJNOCLJLJ-MRVPVSSYSA-N
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Description

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde is a chiral compound that plays a significant role in organic synthesis. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde typically involves the reaction of (S)-2-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino alcohol. This intermediate is then subjected to cyclization with formaldehyde to yield the desired oxazolidine compound. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid.

    Reduction: (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-methanol.

    Substitution: (S)-(-)-2,2-dimethyloxazolidine-4-carboxaldehyde.

Scientific Research Applications

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde involves its ability to act as a chiral auxiliary in asymmetric synthesis. The compound’s oxazolidine ring provides a rigid framework that facilitates the formation of stereochemically pure products. The Boc group serves as a protecting group, ensuring the stability of the intermediate during various reaction steps.

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
  • (S)-(-)-2,2-dimethyloxazolidine-4-carboxaldehyde
  • ®-(+)-2,2-dimethyloxazolidine-4-carboxaldehyde

Uniqueness

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination enhances its utility in asymmetric synthesis and makes it a valuable intermediate in the preparation of chiral compounds.

Properties

IUPAC Name

tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJXYVJNOCLJLJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144900
Record name 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102308-32-7
Record name 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102308327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (S)-(-)-
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Synthesis routes and methods I

Procedure details

To a solution of (36) (80 mg, 0.346 mmol) stirring in CH2Cl2 (2 mL), under a nitrogen atmosphere, was added pyridinium chlorochromate (150 mg, 0.694 mmol). The reaction mixture was allowed to stir overnight then filtered through a plug of silica gel. The crude aldehyde was carried on to the following step.
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Synthesis routes and methods II

Procedure details

The 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (6.42 g, 24.97 mmol) obtained in the above-described reaction was dissolved in toluene (50 ml) and cooled to −78° C.; subsequently, a toluene solution of diisobutylaluminum hydride (0.93 M) was slowly added dropwise. After 30 minutes, methanol was added to the mixture and the reaction was stopped; a 10% potassium sodium tartrate solution (150 ml) was further added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The resulting concentrate was purified by silica gel column chromatography to produce tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (4.22 g, 74% yield).
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
Reactant of Route 2
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
Reactant of Route 3
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
Reactant of Route 4
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
Reactant of Route 5
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
Reactant of Route 6
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

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